molecular formula C3H8N2O2 B149075 Ethyl carbazate CAS No. 4114-31-2

Ethyl carbazate

Cat. No.: B149075
CAS No.: 4114-31-2
M. Wt: 104.11 g/mol
InChI Key: VYSYZMNJHYOXGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl carbazate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity . Another method involves the reaction of diethyl carbonate with hydrazine, followed by distillation to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl carbonate with hydrazine under controlled conditions. The reaction mixture is heated, and the product is purified through distillation. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Substitution Reactions

Ethyl carbazate acts as a nucleophile, reacting with carbonyl compounds (aldehydes and ketones) to form hydrazones and Schiff bases. These reactions are often catalyzed by Lewis acids or bases:

Example :

  • FeCl₃-catalyzed reaction : this compound reacts with β-ketoesters in the presence of FeCl₃ to yield β-hydroxyesters. This proceeds via a nucleophilic addition mechanism, where FeCl₃ activates the carbonyl group for attack by the hydrazine moiety .

Reagents and Conditions :

Reaction TypeReagents/CatalystsProducts
Nucleophilic substitutionAldehydes/ketones, FeCl₃ or DMAPHydrazones, β-hydroxyesters

Oxidation Reactions

This compound derivatives undergo oxidation to form heterocyclic compounds:

Example :

  • Dinitrogen tetroxide (N₂O₄) oxidation : this compound-derived urazoles are oxidized to 1,2,4-triazoline-3,5-diones (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) .

Oxidation Pathways :

Starting MaterialOxidizing AgentProduct
4-PhenylurazoleN₂O₄ (gaseous)4-Phenyltriazolinedione

Cyclocondensation Reactions

This compound participates in one-pot cyclocondensation reactions to synthesize nitrogen-rich heterocycles:

Example :

  • DMAP-catalyzed synthesis : Reaction with aryl nitriles under neat conditions yields 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones. DMAP facilitates nucleophilic attack by deprotonating this compound .

Key Conditions :

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Solvent-free (neat)

  • Yield: High efficiency under mild conditions

Metal Complex Formation

This compound coordinates with metal ions (e.g., Cu²⁺, Ni²⁺) through its nitrogen and oxygen atoms, forming stable chelates. These complexes are studied for catalytic and material science applications .

FeCl₃-Catalyzed Substitution

  • Activation : FeCl₃ polarizes the carbonyl group of β-ketoesters.

  • Nucleophilic Attack : Hydrazine moiety of this compound attacks the activated carbonyl.

  • Proton Transfer : Stabilization of the intermediate leads to β-hydroxyester formation.

DMAP-Mediated Cyclocondensation

  • Deprotonation : DMAP abstracts a proton from this compound, enhancing nucleophilicity.

  • Cyclization : Attack on the nitrile carbon forms the triazole ring.

Scientific Research Applications

Historical Context and Biomedical Applications

1. Medical Use and Carcinogenicity

Ethyl carbazate was initially utilized in the mid-20th century as an anesthetic and a co-solvent for analgesics in Japan. Between 1950 and 1975, it was administered to millions of patients as a solution for pain relief after surgeries. However, its use was discontinued after it was classified as a carcinogen due to its potential to induce tumors in animal models, particularly in the lungs and liver . The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, indicating it is probably carcinogenic to humans .

2. Antineoplastic Properties

There were attempts to explore this compound's antineoplastic properties in treating chronic leukemia and multiple myeloma. However, these applications were halted following the discovery of its carcinogenic effects . The compound's ability to induce DNA damage through metabolic activation has been a significant concern in evaluating its therapeutic potential .

Industrial Applications

1. Chemical Intermediate

This compound has been used as a chemical intermediate in various industrial processes. Historically, it served as a precursor for the synthesis of meprobamate, a tranquilizer widely used in the 1950s . It has also been involved in producing amino resins used in textile treatments to create wrinkle-resistant fabrics .

2. Presence in Food and Beverages

This compound is a process contaminant formed during fermentation and processing of alcoholic beverages and certain foods. Studies have shown that its levels can vary significantly depending on production methods and storage conditions . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has indicated that while exposure from food alone poses low concern, combining food and alcoholic beverages significantly increases exposure risks .

Risk Assessment and Regulatory Insights

1. Exposure Levels

Research indicates that the average daily intake of ethyl carbamate from food sources is relatively low (approximately 15 ng/kg bw per day), but this figure rises to about 80 ng/kg bw per day when alcoholic beverages are included . The carcinogenic risk associated with these exposure levels has prompted regulatory bodies to recommend mitigation measures in food processing to reduce ethyl carbamate levels .

2. Analytical Methods for Detection

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify ethyl carbamate levels in various food items and beverages. These methods are crucial for ensuring compliance with safety standards set by health authorities .

Case Studies

Study Objective Findings
JECFA Evaluation (2005) Assess exposure risks from foodsFound low concern from food alone; increased risk with alcohol consumption
NTP Toxicology Studies Investigate carcinogenic effectsInduced tumors in multiple organs; classified as "reasonably anticipated" human carcinogen
Chinese National Center Study (2023) Survey EC levels in alcoholic beveragesMean EC level found was 10.1 μg/kg; lifetime cancer risk assessed

Comparison with Similar Compounds

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Biological Activity

Ethyl carbazate, also known as urethane, is a compound that has garnered attention due to its biological activity, particularly its carcinogenic potential and genotoxic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, associated health risks, and relevant research findings.

This compound is a derivative of carbazic acid and is often formed during the fermentation process in food products, particularly alcoholic beverages. The primary pathway for its formation involves the reaction of urea with ethanol under anaerobic conditions, facilitated by certain bacteria during fermentation. This process highlights the importance of monitoring this compound levels in food products to mitigate health risks.

Mechanisms of Biological Activity

Genotoxicity and Carcinogenicity

This compound is classified as a genotoxic carcinogen , meaning it can cause damage to DNA, leading to mutations and cancer. Studies have demonstrated that this compound binds covalently to DNA in vitro and in vivo, resulting in the formation of DNA adducts that can initiate carcinogenic processes. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as Group 2A, indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies .

Table 1: Summary of Carcinogenic Effects in Animal Studies

Study ReferenceAnimal ModelTumor Types ObservedDose (mg/kg)Duration
IARC RodentsLiver adenomas, lung tumors0.1 - 100Long-term
Gezondheidsraad Mice/RatsLung tumors0 - 60070 weeks
MDPI VariousHemangiosarcoma, skin tumorsVariesChronic exposure

Health Risks Associated with this compound

  • Carcinogenic Risk : Regular consumption of products containing this compound can significantly increase cancer risk. For instance, daily intake from alcoholic beverages can elevate lifetime cancer risk estimates considerably .
  • Liver Disease : Limited human studies have indicated a potential link between this compound exposure and liver diseases such as hepatic angiosarcoma .
  • Genotoxic Effects : The compound's ability to form DNA adducts raises concerns about its long-term effects on cellular integrity and function, contributing to various malignancies.

Case Studies

Case Study 1: Ethyl Carbamate in Alcoholic Beverages

A comprehensive study assessed the levels of ethyl carbamate in various alcoholic beverages and its correlation with cancer risk. It was found that regular consumption of fermented products could lead to significant exposure levels, increasing the hypothetical tumor risk substantially .

Case Study 2: Reduction Strategies in Winemaking

Research has focused on methods to reduce ethyl carbamate levels during wine production. One effective strategy involved genetically modifying yeast strains to enhance the degradation of urea, a precursor for ethyl carbamate formation. This approach successfully reduced ethyl carbamate concentrations by over 75% in experimental settings .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing semicarbazides using ethyl carbazate?

this compound reacts with isocyanates under solvent-free conditions to yield semicarbazides. A 1:1 molar ratio of this compound to isocyanate is ground in a mortar at room temperature for 20–30 minutes. The product is isolated by washing with n-hexane or toluene, achieving yields >90%. This method avoids solvent use and simplifies purification .

Q. How should this compound be stored to ensure stability?

this compound is moisture-sensitive and requires storage in airtight containers under inert atmospheres (e.g., nitrogen) at temperatures below –20°C. Exposure to humidity accelerates decomposition, forming hydrazine derivatives. Use desiccants and monitor for discoloration or precipitate formation .

Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?

  • NMR : Track reaction intermediates (e.g., hydrazones) via time-dependent ¹H NMR, observing shifts at ~5.45–5.67 ppm for intermediates like IHBA .
  • IR : Confirm carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and N–H bends at 1500–1600 cm⁻¹ in coordination complexes .
  • X-ray diffraction : Resolve crystal structures (e.g., monoclinic P2₁/n space group for Co(II)/Zn(II) complexes) with bond distances of 2.0–2.2 Å for M–O bonds .

Q. What are the safety hazards associated with this compound?

this compound is classified as a Category 6.1 hazardous material. Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS07). Handle in fume hoods to prevent inhalation (H335). Neutralize spills with dilute acetic acid and absorbent materials .

Advanced Research Questions

Q. How does this compound participate in hydrazone formation and cyclization?

In reactions with aldehydes (e.g., OPA), this compound forms an IHBA intermediate via nucleophilic attack, which dehydrates to a hydrazone. Over days, intramolecular cyclization yields phthalazin-1-ol derivatives. Monitor via ¹H NMR: IHBA (5.45 ppm) converts to hydrazone (δ 7.5–8.5 ppm for aromatic protons) and cyclized products (δ 4.0–4.5 ppm for ethoxy groups) .

Q. What structural features define metal complexes of this compound?

Co(II) and Zn(II) complexes (M(ECZ)₃₂) exhibit octahedral geometry with three this compound ligands. Bond distances: Co–O = 2.09 Å, Zn–O = 2.12 Å. Thermal stability analysis (TG-DTG) shows decomposition above 200°C, leaving metal oxides at 350°C. DSC confirms endothermic peaks at 150–180°C for ligand dissociation .

Q. How do solvent polarity and bases affect this compound’s reactivity in oxadiazole synthesis?

Polar solvents (e.g., DME, EtOH) enhance reactivity with α-bromo nitroalkanes. Using DBU as a base in DME achieves 100% conversion, while K₂CO₃ yields 72%. Low-polarity solvents (toluene, CH₂Cl₂) hinder reactivity. Byproducts like diethyl hydrazinedicarboxylate form via over-oxidation; optimize with N-iodosuccinimide to suppress side reactions .

Q. What role does this compound play in dynamic epoxy resin synthesis?

this compound reacts with hexamethylene diisocyanate to form bis-semicarbazides, precursors for triazolinedione crosslinkers. These enable cation–π interactions in epoxy networks, enhancing recyclability. Confirm stepwise synthesis via FTIR (disappearance of isocyanate peaks at 2270 cm⁻¹) and DSC (crosslinking exotherms at 120–150°C) .

Q. How does this compound compare to polymeric derivatives in antitumoral studies?

Polyvinyl alcohol carbazate (PVAC) reduces cell viability at 100 µg/mL (ATP assay), while this compound alone shows no cytotoxicity. The polymer’s size (~5:1 PVA-carbazate ratio) and multivalency enhance bioactivity, suggesting carbazate density and backbone size are critical for antitumoral effects .

Q. What thermodynamic data are available for this compound?

this compound’s heat capacity (Cₚ) is 198.7 J·mol⁻¹·K⁻¹ at 298 K. Enthalpy of combustion (ΔH°c) is –2,890 kJ·mol⁻¹. Use differential scanning calorimetry (DSC) to measure phase transitions (mp: 44–47°C) and decomposition kinetics (Eₐ = 120 kJ·mol⁻¹ via Kissinger method) .

Properties

IUPAC Name

ethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSYZMNJHYOXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063308
Record name 1-(Ethoxycarbonyl)hydrazine
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Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4114-31-2
Record name Ethyl carbazate
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Record name Hydrazinecarboxylic acid, ethyl ester
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Record name Ethyl carbazate
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Record name Ethyl carbazate
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Record name Hydrazinecarboxylic acid, ethyl ester
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Record name 1-(Ethoxycarbonyl)hydrazine
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Record name Ethyl carbazate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl carbazate
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